molecular formula C16H26N4 B2798663 2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline CAS No. 2411636-31-0

2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline

Cat. No.: B2798663
CAS No.: 2411636-31-0
M. Wt: 274.412
InChI Key: PRACBLDADWITGA-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline is an organic compound that features a piperazine and piperidine ring attached to an aniline core

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline typically involves the following steps:

    Formation of the aniline core: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to form the aniline.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of the aniline with a piperidine derivative under basic conditions.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aniline core.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)benzene
  • 2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)phenol

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-(piperidin-1-yl)aniline is unique due to the presence of both piperazine and piperidine rings attached to an aniline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-18-9-11-20(12-10-18)16-13-14(5-6-15(16)17)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRACBLDADWITGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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